molecular formula C25H26N4O2S B2912492 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897462-99-6

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2912492
CAS No.: 897462-99-6
M. Wt: 446.57
InChI Key: QXURMCTXSIDRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture integrates an imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, with a 4-methoxyphenyl piperazine moiety . The imidazo[2,1-b]thiazole heterocyclic system is a key structural feature in several pharmacologically active molecules and has been extensively investigated for its potential in anticancer and antimicrobial agent development . Recent studies on structurally related imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have demonstrated potent and selective inhibitory activity against the human carbonic anhydrase II (hCA II) enzyme, a cytosolic isoform implicated in conditions such as glaucoma and epilepsy . The structure-activity relationship (SAR) from this research suggests that specific substitutions on the aromatic rings, akin to the p-tolyl and methoxyphenyl groups in this compound, are critical for achieving selective enzyme inhibition over other isoforms like hCA I, IX, and XII . This compound is intended For Research Use Only (RUO) and is a valuable building block for researchers exploring new therapeutic agents, particularly in the fields of enzymology and oncology. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-18-3-5-19(6-4-18)23-16-29-21(17-32-25(29)26-23)15-24(30)28-13-11-27(12-14-28)20-7-9-22(31-2)10-8-20/h3-10,16-17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXURMCTXSIDRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and an imidazo[2,1-b]thiazole ring with a tolyl group. Its molecular formula is C25H26N4O2SC_{25}H_{26}N_{4}O_{2}S with a molecular weight of 446.6 g/mol .

PropertyValue
Molecular FormulaC25H26N4O2S
Molecular Weight446.6 g/mol
CAS Number897462-99-6
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Piperazine Derivative : Nucleophilic substitution of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine.
  • Cyclization : Formation of the imidazo[2,1-b]thiazole ring through cyclization reactions.
  • Coupling Reaction : Final coupling of the piperazine derivative with the imidazo[2,1-b]thiazole derivative to yield the target compound .

Acetylcholinesterase Inhibition

One of the primary biological activities investigated for this compound is its inhibition of acetylcholinesterase (AChE). AChE plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Study Findings

A study reported that certain derivatives of imidazo[2,1-b]thiazole exhibited significant AChE inhibitory activity, with one compound showing up to 69.92% inhibition at a concentration corresponding to an IC50 value of 0.0245 mg/mL . This suggests that modifications to the imidazo[2,1-b]thiazole structure can enhance biological activity.

The mechanism by which this compound exerts its biological effects involves binding to the active site of AChE, thereby preventing substrate access and facilitating prolonged neurotransmitter action .

Additional Biological Activities

Research has indicated that compounds similar to This compound also exhibit:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains and fungi.
  • Anticancer Potential : The thiazole moiety is known for its anticancer properties, making derivatives worth exploring for cancer treatment applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionUp to 69.92% inhibition
AntimicrobialVariable effectiveness against bacteria
AnticancerPromising potential in cancer studies

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

  • Compound 5l (): Features a 6-(4-chlorophenyl)imidazo[2,1-b]thiazole core linked to a 4-(4-methoxybenzyl)piperazinylpyridin-3-yl group via an acetamide bridge. Key Differences: The target compound replaces the chlorophenyl group with p-tolyl (electron-donating methyl vs. electron-withdrawing Cl) and uses an ethanone linker instead of acetamide. These modifications may enhance lipophilicity and metabolic stability . Bioactivity: Compound 5l showed potent cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231 cells), attributed to VEGFR2 inhibition.
  • 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (): Contains a 4-fluorophenyl substituent on the imidazo[2,1-b]thiazole and an acetylated piperazine. Key Differences: Fluorine’s electronegativity vs. methyl in p-tolyl may influence π-π stacking or hydrogen bonding.

Piperazine-Azole Hybrids

  • Azole-containing piperazine derivatives (): Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL). Key Differences: The target compound’s imidazo[2,1-b]thiazole core replaces imidazole, introducing a larger aromatic system that may enhance DNA intercalation or protein binding. The 4-methoxyphenyl group on piperazine could improve solubility compared to chlorophenyl .
  • {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone (): Features a thienopyrazole-piperazine-methanone structure. Key Differences: The imidazo[2,1-b]thiazole in the target compound vs. thienopyrazole alters electronic properties and steric bulk, which may shift activity from antimicrobial (as seen in ) to antitumor .

SAR Insights:

  • Imidazo[2,1-b]thiazole Core : Critical for cytotoxicity (). The p-tolyl group may enhance lipophilicity, while electron-withdrawing groups (e.g., Cl, F) improve target binding .
  • Piperazine Substitutions : 4-Methoxyphenyl may increase solubility and CNS penetration compared to acetyl or chlorophenyl groups. Methoxy’s electron-donating nature could modulate receptor affinity .
  • Linker Flexibility: Ethanone vs. acetamide linkers influence conformational freedom and hydrogen-bonding capacity, affecting target engagement .

Q & A

Q. What synthetic methodologies are typically employed for constructing the imidazo[2,1-b]thiazole-piperazine hybrid scaffold?

The compound is synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, a key intermediate like 2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide can be prepared by reacting ethyl (6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetate hydrobromide with hydrazine hydrate in ethanol under reflux. Subsequent coupling with 4-(4-methoxyphenyl)piperazine is achieved using activating agents like acetic acid or triethylamine. Structural confirmation relies on 1H^1H-NMR (e.g., δ 3.75 ppm for methoxy groups) and mass spectrometry (e.g., [M+H]+^+ peaks) .

Q. How is structural integrity validated post-synthesis?

Multi-technique verification is critical:

  • NMR Spectroscopy : Methoxy protons at δ 3.75–3.80 ppm and aromatic protons (δ 6.6–7.8 ppm) confirm substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]+^+).
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry (e.g., dihedral angles between imidazothiazole and piperazine moieties) .

Q. What in vitro models are used for preliminary cytotoxicity screening?

Common assays include:

  • MTT/Proliferation Assays : Tested against HepG2 (liver cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.
  • Selectivity Assessment : Compare IC50_{50} values between cancer and non-cancerous cells (e.g., HEK-293) to evaluate therapeutic windows.
  • VEGFR2 Inhibition : Enzymatic assays (e.g., 5.72% inhibition at 20 μM) to probe anti-angiogenic mechanisms .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) explored for optimizing cytotoxicity?

SAR strategies include:

  • Substituent Variation : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances VEGFR2 inhibition (e.g., 5l in showed IC50_{50} = 1.4 μM vs. sorafenib’s 5.2 μM).
  • Scaffold Hybridization : Combining imidazothiazole with piperazine improves solubility and target engagement.
  • Isosteric Replacement : Swapping thiazole with triazole alters metabolic stability .

Q. How to resolve discrepancies between enzymatic inhibition and cellular cytotoxicity data?

Case Example: A compound may show strong VEGFR2 inhibition (e.g., 5.72% at 20 μM) but modest cellular IC50_{50} (e.g., 22.6 μM in HepG2). Mitigation strategies:

  • Cellular Uptake Studies : Use LC-MS to quantify intracellular drug levels.
  • Off-Target Profiling : Screen against kinase panels to identify competing targets.
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated ERK) to confirm target modulation .

Q. What computational tools aid in derivative design?

  • Molecular Docking : Predict binding poses in VEGFR2 (PDB: 4AGD) to prioritize substituents.
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–4) and CYP450 interactions.
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity .

Q. How to address batch-to-batch variability in biological activity?

  • Purity Optimization : Use preparative HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical).
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS.
  • Bioassay Standardization : Include reference controls (e.g., sorafenib) in each experiment .

Key Recommendations

  • Prioritize analogues with electron-withdrawing substituents for enhanced VEGFR2 inhibition.
  • Use orthogonal analytical methods (NMR, MS, XRD) to minimize structural ambiguity.
  • Incorporate computational modeling early in lead optimization to reduce experimental costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.